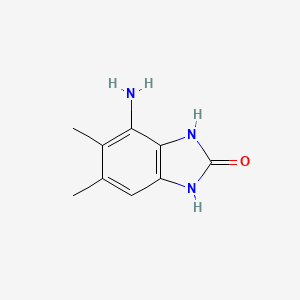

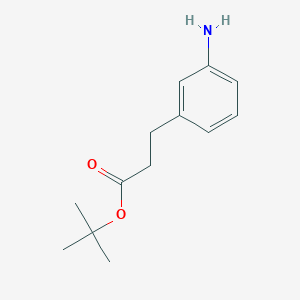

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

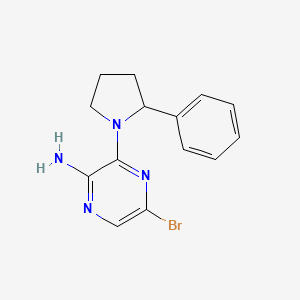

The compound 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the compounds studied within these papers. Benzimidazole derivatives are of significant interest due to their diverse biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been described in the provided papers. Paper outlines the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, yielding an excellent product. This method could potentially be adapted for the synthesis of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one by introducing appropriate methylating agents at the required positions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In paper , the crystal and molecular structure of a related compound, 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined using X-ray diffraction. This analysis revealed a highly delocalized structure within the benzimidazole moiety. Such structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives can be influenced by substituents on the rings. Paper discusses the reactivity of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to various products depending on the reaction conditions. These reactions include methylation, catalytic hydrogenation, and reduction, which are relevant to the synthesis and modification of benzimidazole derivatives, including the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect properties such as solubility, absorption spectra, and reactivity. Paper examines the effect of substituents on the absorption ability of phenylazopyrimidones, which can provide insights into the properties of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Additionally, the antiproliferative activity of these compounds, as discussed in paper , highlights their potential in medicinal applications.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Benzimidazole derivatives, including imidazole and benzimidazole analogs, have shown promising antitumor activities. These compounds have been under investigation for their potential in cancer therapy, demonstrating efficacy in preclinical testing stages. The structural versatility of benzimidazoles allows for the synthesis of compounds with varied biological activities, suggesting the potential application of "4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one" in developing new antitumor drugs (Iradyan, Arsenyan, Iradyan, & Stepanyan, 2009).

DNA Interaction

The interaction with DNA, particularly through minor groove binding, is another significant area of application for benzimidazole derivatives. Compounds like Hoechst 33258, known for their strong binding to the minor groove of double-stranded B-DNA, serve as models for designing drugs targeting DNA. This highlights the potential use of "4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one" in studying DNA interactions and developing therapeutic agents with specificity for certain DNA regions (Issar & Kakkar, 2013).

Biological Activities and Drug Design

Benzimidazole scaffolds are crucial in medicinal chemistry, with applications spanning antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. The core structure of benzimidazole plays a pivotal role in the synthesis of pharmacologically active compounds, emphasizing the versatility and therapeutic potential of benzimidazole derivatives, including "4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one". This broad spectrum of pharmacological properties makes benzimidazoles a key focus in the design and development of new therapeutic compounds (Babbar, Swikriti, & Arora, 2020).

Eigenschaften

IUPAC Name |

4-amino-5,6-dimethyl-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-4-3-6-8(7(10)5(4)2)12-9(13)11-6/h3H,10H2,1-2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQVAHDCDCCGBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589905 |

Source

|

| Record name | 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954848-91-0 |

Source

|

| Record name | 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

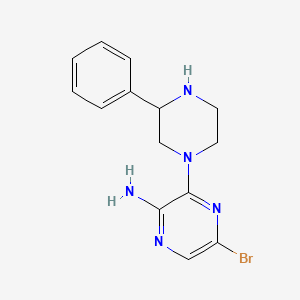

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)